molecular formula C18H16Cl2N4O B2572750 N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide CAS No. 321538-51-6

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Cat. No. B2572750
CAS RN: 321538-51-6
M. Wt: 375.25
InChI Key: NKZPVSIXWWTSJV-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxamide group (-CONH2), a dimethylamino group (-N(CH3)2), and a phenyl group (C6H5-). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings could lead to interesting electronic properties due to the delocalization of electrons in these structures .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The dimethylamino group could potentially undergo reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings and functional groups would all play a role .

Scientific Research Applications

Cannabinoid Receptor Research

  • Cannabinoid Receptor Affinity and Molecular Modeling : Research by Silvestri et al. (2008) explores the affinity of pyrazole derivatives, including those with a 2,4-dichlorophenyl group, for cannabinoid receptors hCB1 and hCB2. These derivatives demonstrated selective ligand activity for hCB1 receptors, with implications for understanding receptor interactions and designing related compounds for potential therapeutic applications Silvestri et al., 2008.

  • Discovery of Novel Cannabinoid-1 Receptor Inverse Agonists : Yan et al. (2010) identified N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel CB1R inverse agonist. This compound showed potential for treating obesity through a CB1R-mediated mechanism Yan et al., 2010.

  • Structure-Activity Relationships of Pyrazole Derivatives : Lan et al. (1999) studied the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They found that structural features such as a 2,4-dichlorophenyl substituent at the pyrazole ring were critical for potent and selective brain CB1 receptor antagonistic activity Lan et al., 1999.

Antimicrobial and Antitumor Activity

  • Biofilm Formation Reduction : Cascioferro et al. (2016) discovered that N-phenyl-1H-pyrazole-4-carboxamide derivatives, including those with a 2,5-dichlorophenyl group, effectively reduce biofilm formation in Staphylococcus aureus strains. This indicates potential applications in developing anti-virulence agents against bacterial infections Cascioferro et al., 2016.

  • Synthesis and Cytotoxic Activity in Cancer Cell Lines : Mansour et al. (2020) synthesized pyrazole and isoxazole derivatives, including those with a dimethylamino phenyl substituent, showing cytotoxic activity against cancer cell lines, hinting at potential use in cancer therapy Mansour et al., 2020.

  • Antitumor Activity and Molecular Docking : Fahim et al. (2019) conducted research on novel pyrimidiopyrazole derivatives, including interactions with cancer-related enzymes. They found that these compounds displayed significant antitumor activity, making them candidates for further cancer treatment research Fahim et al., 2019.

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, particularly in the development of new pharmaceuticals. This compound, with its complex structure and functional groups, could be of interest in this area .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-23(2)17-14(12-6-4-3-5-7-12)11-24(22-17)18(25)21-16-9-8-13(19)10-15(16)20/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZPVSIXWWTSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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